![molecular formula C12H19NO4 B12930554 Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a complex organic compound with significant applications in synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the introduction of the tert-butoxycarbonyl group into a bicyclic structure. One efficient method for this synthesis is through the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient, versatile, and sustainable compared to traditional batch methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. These techniques offer several advantages, including improved reaction control, increased safety, and the ability to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
Scientific Research Applications
Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves the interaction of its Boc-protected amine with various molecular targets. The Boc group provides steric protection, allowing selective reactions to occur at other sites within the molecule. Upon removal of the Boc group, the free amine can interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Rac-(1R,5S,6r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Uniqueness
Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group at the 1-position. This structural difference can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,3S,5S)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)5-7-6-12(7,13)4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-,12+/m0/s1 |
InChI Key |
KZMZTVAGCREXLM-YVZVNANGSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]1C[C@H](N2C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC12CC1CC(N2C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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